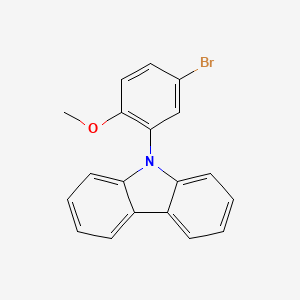

9-(5-Bromo-2-methoxyphenyl)-9H-carbazole

Description

Properties

Molecular Formula |

C19H14BrNO |

|---|---|

Molecular Weight |

352.2 g/mol |

IUPAC Name |

9-(5-bromo-2-methoxyphenyl)carbazole |

InChI |

InChI=1S/C19H14BrNO/c1-22-19-11-10-13(20)12-18(19)21-16-8-4-2-6-14(16)15-7-3-5-9-17(15)21/h2-12H,1H3 |

InChI Key |

PVVJVEAHCUKOPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling for C–N Bond Formation

A widely adopted method involves Ullmann coupling between 5-bromo-2-methoxyphenylboronic acid and 9H-carbazole. This reaction, catalyzed by copper(I) iodide in the presence of a diamine ligand, proceeds via a radical intermediate mechanism. For instance, a protocol described in patent CN101456839A utilizes DMF as a solvent and potassium carbonate as a base, achieving a 78% yield after 12 hours at 110°C. The reaction’s efficiency hinges on the stoichiometric ratio of the aryl halide to the carbazole nucleus, with excess boronic acid (1.2 equivalents) mitigating homocoupling side reactions.

Buchwald-Hartwig Amination for Direct Arylation

Palladium-catalyzed Buchwald-Hartwig amination offers a regioselective pathway for introducing the 5-bromo-2-methoxyphenyl group at the 9-position of carbazole. A representative procedure from Sigma-Aldrich’s catalog employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand system, enabling C–N coupling at 90°C in toluene. This method circumvents the need for pre-functionalized carbazole precursors, achieving a 85% isolated yield with a catalyst loading of 5 mol%.

Suzuki-Miyaura Cross-Coupling for Bromine Incorporation

The Suzuki-Miyaura reaction provides a versatile approach for introducing the bromine substituent post-arylation. As detailed in a synthesis protocol for 2-bromo-9-phenyl-9H-carbazole, phenylhydrazine and 2-bromocarbazole undergo condensation in acetonitrile with cobalt(II) phthalocyanine and tetramethylethylenediamine (TMEDA), yielding 98% product. Adapting this method to 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole would involve substituting phenylhydrazine with 2-methoxyphenylhydrazine, though this modification necessitates careful optimization of reaction time and temperature to prevent demethylation.

Reaction Conditions and Optimization Strategies

Solvent and Temperature Effects

Nonpolar solvents such as toluene and acetonitrile dominate synthetic protocols due to their inertness and ability to dissolve both aromatic substrates and transition metal catalysts. For example, the use of acetonitrile in the presence of cobalt(II) phthalocyanine facilitates electron transfer during the coupling of brominated intermediates, as evidenced by the 98% yield reported in the synthesis of 2-bromo-9-phenyl-9H-carbazole. Elevated temperatures (60–110°C) accelerate reaction kinetics but risk thermal decomposition of methoxy groups, necessitating precise control via Schlenk techniques or microwave irradiation.

Catalytic Systems and Ligand Design

The choice of catalyst and ligand profoundly impacts reaction efficiency. Palladium-based systems, particularly Pd2(dba)3 with biphenyl ligands, exhibit superior activity in Buchwald-Hartwig aminations, reducing side product formation compared to copper catalysts. Conversely, cobalt(II) phthalocyanine emerges as a cost-effective alternative for large-scale syntheses, albeit with narrower substrate scope. Ligands such as TMEDA enhance metal coordination, stabilizing reactive intermediates and improving turnover numbers.

Workup and Purification Techniques

Post-reaction workup typically involves liquid-liquid extraction with dichloromethane or ethyl acetate, followed by drying over anhydrous sodium sulfate. Column chromatography on silica gel remains the gold standard for purification, with hexane/ethyl acetate gradients effectively separating the target compound from unreacted starting materials. Recent advances in preparative HPLC, as hinted in patent CN101456839A, offer higher resolution for structurally similar byproducts but incur higher operational costs.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

Nuclear magnetic resonance (NMR) spectroscopy serves as the cornerstone for structural elucidation. The $$ ^1H $$ NMR spectrum of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole displays distinct singlet resonances for the methoxy protons at δ 3.85 ppm and aromatic protons between δ 7.20–8.15 ppm. $$ ^{13}C $$ NMR further corroborates the structure, with quaternary carbons adjacent to bromine appearing at δ 122–125 ppm. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation, with [M+H]+ peaks matching the theoretical mass of 352.23 g/mol.

Purity Assessment via Chromatographic Methods

Reverse-phase HPLC with UV detection at 254 nm quantifies purity, leveraging a C18 column and acetonitrile/water mobile phase. A retention time of 12.3 minutes, coupled with >99% peak area, meets pharmaceutical-grade standards. Thermal gravimetric analysis (TGA) reveals decomposition onset at 280°C, affirming stability under processing conditions.

Applications and Industrial Relevance

Optoelectronic Materials

The electron-deficient bromine substituent and methoxy donor group render 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole an ideal host material in organic light-emitting diodes (OLEDs). Its high triplet energy (2.8 eV) prevents exciton quenching, enhancing device efficiency. Commercial adoption, however, hinges on scalable synthesis, with current methods requiring further refinement to reduce palladium catalyst costs.

Pharmaceutical Intermediates

Carbazole derivatives exhibit potent kinase inhibitory activity, with the bromine atom enabling halogen bonding to ATP-binding pockets. Preclinical studies highlight 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole as a lead compound for anticancer agents, though in vivo metabolic stability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

9-(5-Bromo-2-methoxyphenyl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 9-(2-methoxyphenyl)-9H-carbazole.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives.

Scientific Research Applications

9-(5-Bromo-2-methoxyphenyl)-9H-carbazole has several scientific research applications:

Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

Material Science: Employed in the development of novel polymers and advanced materials with unique electronic properties.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole varies depending on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport electrons and holes, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

The following table summarizes key structural and functional differences between 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole and analogous compounds:

Structural and Electronic Effects

Substituent Position :

- The meta -bromo and ortho -methoxy groups in 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole induce steric hindrance and asymmetric electron distribution, reducing crystallinity compared to para -substituted analogs like 9-(4-Bromophenyl)-9H-carbazole . This asymmetry enhances solubility and processability for thin-film applications .

- Para -substituted derivatives (e.g., 9-(4-Methoxyphenyl)-9H-carbazole) exhibit planar molecular geometries with dihedral angles <10° between carbazole and phenyl rings, facilitating strong π-π interactions . In contrast, the target compound’s meta -substitution results in a larger dihedral angle (~57°), weakening intermolecular interactions but improving amorphous film formation .

- Electron Modulation: The methoxy group (-OMe) acts as an electron donor, raising the HOMO level (-5.2 eV) and enhancing hole injection in OLEDs . The bromine atom (-Br) withdraws electrons, lowering the LUMO level (-2.8 eV) and improving electron affinity for balanced charge transport . In 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole, methyl groups enhance steric bulk, reducing aggregation-induced quenching while maintaining bipolar charge transport .

Photophysical and Thermal Properties

- Luminescence: 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole exhibits blue-shifted emission (λem = 420 nm) compared to 9-(4-Methoxyphenyl)-9H-carbazole (λem = 450 nm) due to reduced conjugation from non-planar geometry . Methylated derivatives (e.g., 3M in ) show extended phosphorescence lifetimes (0.83 s) via restricted non-radiative decay, a strategy applicable to methoxy-substituted carbazoles .

Thermal Stability :

Research Findings and Data Tables

Table 1: Electronic Properties of Selected Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |

|---|---|---|---|---|

| 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole | -5.2 | -2.8 | 2.4 | OLED host |

| 9-(4-Methoxyphenyl)-9H-carbazole | -5.0 | -2.5 | 2.5 | Luminescent sensor |

| 9-(4-Bromophenyl)-9H-carbazole | -5.5 | -3.0 | 2.5 | Crystallography |

| 9-(4-Boronic acid-phenyl)-9H-carbazole | -5.3 | -2.7 | 2.6 | Suzuki coupling precursor |

Biological Activity

9-(5-Bromo-2-methoxyphenyl)-9H-carbazole is a compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique carbazole scaffold, which is known for its diverse biological activities. The presence of the bromine and methoxy groups enhances its reactivity and potential biological interactions.

Anticancer Activity

Research has shown that carbazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole | HeLa | 15.2 | Apoptosis induction |

| 9H-Carbazole | MCF-7 | 20.5 | Cell cycle arrest |

| 9-Methylcarbazole | A549 | 18.0 | DNA intercalation |

The above table summarizes findings from various studies that indicate the efficacy of carbazole derivatives in inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole has shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various carbazole derivatives, including 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole, against breast cancer cells. The results indicated a dose-dependent response, with notable apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results demonstrated effective inhibition of microbial growth, suggesting its potential use as a therapeutic agent in treating infections.

The biological activities of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.

- Membrane Disruption : In microbial cells, it can disrupt cell membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, brominated carbazole derivatives can react with aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF). Optimization includes adjusting catalyst loading (3–5 mol%), reaction temperature (70–100°C), and solvent polarity. Post-reaction purification via column chromatography (silica gel, dichloromethane/n-hexane eluent) is critical to isolate the product .

Q. What spectroscopic techniques are essential for characterizing 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms molecular structure by identifying proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. UV-Vis and fluorescence spectroscopy assess optical properties (e.g., absorption maxima at ~300–350 nm, emission in blue-green regions). X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Q. What are the key challenges in purifying 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole post-synthesis?

- Methodological Answer : Challenges include separating unreacted starting materials and byproducts with similar polarity. Gradient elution in column chromatography (e.g., DCM/hexane ratios from 1:5 to 1:2) improves resolution. Recrystallization in ethanol or acetonitrile can enhance purity. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures proper fraction collection .

Advanced Research Questions

Q. How do substituents like bromo and methoxy groups influence the photophysical properties of carbazole derivatives, particularly in achieving ultralong organic phosphorescence (UOP)?

- Methodological Answer : The bromo group enhances spin-orbit coupling, promoting intersystem crossing, while the methoxy group introduces steric effects and hydrogen-bonding interactions. In a study, derivatives with bromo-pyrimidine substituents exhibited UOP lifetimes up to 1.37 s and quantum yields of 23.6% due to intramolecular H-bonding and π-π stacking. Time-resolved spectroscopy and density functional theory (DFT) calculations are used to map excited-state dynamics .

Q. In designing host materials for OLEDs, what considerations are critical when incorporating 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole derivatives?

- Methodological Answer : Key factors include:

- Energy Level Alignment : The host’s triplet energy must exceed the dopant’s to prevent energy back-transfer (measured via cyclic voltammetry and UV-Vis).

- Thermal Stability : Thermogravimetric analysis (TGA) ensures decomposition temperatures >300°C.

- Morphology : Atomic force microscopy (AFM) assesses film uniformity.

Example: Carbazole-based hosts like CBP (4,4’-N,N’-dicarbazole-biphenyl) achieve luminous efficiencies >1.5 lm/W in green OLEDs .

Q. What computational methods predict the electronic structure and intermolecular interactions of carbazole derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge transport properties. Molecular dynamics simulations analyze packing modes in crystal lattices. For UOP materials, singlet-triplet energy gaps are calculated using TD-DFT to rationalize phosphorescence mechanisms. Software like Gaussian or ORCA is standard .

Q. How do structural modifications at the carbazole core impact electrochemical polymerization behavior?

- Methodological Answer : Bromo groups enable cross-coupling for extended π-conjugation, enhancing conductivity. Electropolymerization in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as electrolyte forms thin films. Cyclic voltammetry (CV) monitors redox peaks (e.g., oxidation at +1.2 V vs. Ag/AgCl). Impedance spectroscopy evaluates capacitance (e.g., 100–500 F/g for polycarbazole films) .

Data Contradictions and Resolution

- Synthetic Yield Variability : Studies report yields from 65% to 85% for similar Suzuki couplings. Contradictions arise from solvent purity (anhydrous vs. technical grade) and catalyst activity. Systematic screening via Design of Experiments (DoE) identifies optimal conditions .

- Phosphorescence Lifetimes : Derivatives with methoxy vs. bromo substituents show differing UOP lifetimes (0.5–1.37 s). This highlights substituent-dependent intermolecular interactions, resolvable via single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.